2-Chromanecarbonyl chloride

Beschreibung

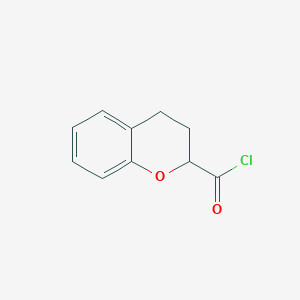

2-Chromanecarbonyl chloride (CAS: 77039-78-2) is a bicyclic organic compound with the molecular formula C₁₀H₉ClO₂ and an average molecular weight of 196.63 g/mol . Its structure consists of a chromane backbone (a fused benzene and oxygen-containing heterocycle) substituted with a reactive carbonyl chloride (-COCl) group at the 2-position. This functional group renders the compound highly electrophilic, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-chromene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOHRZNOVPCNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chromanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of chromane-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Chromane-2-carboxylic acid+Thionyl chloride→2-Chromanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chromanecarbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form chromane-2-carboxylic acid and hydrogen chloride.

Reduction: Reduction of this compound can yield chromane derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous media at room temperature.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Esters and Amides: Formed through nucleophilic substitution reactions.

Chromane-2-carboxylic Acid: Resulting from hydrolysis.

Reduced Chromane Derivatives: Obtained through reduction reactions.

Wissenschaftliche Forschungsanwendungen

2-Chromanecarbonyl chloride has a wide range of applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: Investigated for its potential in drug development, particularly in the synthesis of biologically active molecules.

Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-chromanecarbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the acyl group to nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Pyrazine (in 6-chloropyrazine-2-carbonyl chloride) is an electron-deficient aromatic system due to two nitrogen atoms, enhancing reactivity toward nucleophiles . Thiophene (in 3-chlorothiophene-2-carbonyl chloride) is electron-rich due to sulfur’s lone pairs, which may stabilize the acyl chloride via resonance but reduce electrophilicity compared to pyrazine derivatives .

Substituent Effects :

- Chlorine atoms in the pyrazine and thiophene derivatives increase molecular polarity and may direct electrophilic substitution reactions.

- The methyl group in 3-methylthiophene-2-carbonyl chloride introduces steric hindrance, likely slowing reaction kinetics compared to unsubstituted analogs .

Cyclopropane-based acyl chlorides (e.g., 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride) exhibit unique strain-induced reactivity due to the three-membered ring .

Biologische Aktivität

2-Chromanecarbonyl chloride, a derivative of chroman, has garnered attention in recent years for its potential biological activities. This compound's unique structural features allow it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C_10H_9ClO. The compound contains a chromane ring structure with a carbonyl chloride group, which contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.

- Anticancer Activity : Preliminary findings suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

- Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes, which could be beneficial in treating various diseases.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.

Case Studies

- Antimicrobial Activity : In a study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones, indicating its potential as an antibacterial agent.

- Anticancer Research : A recent investigation into the compound's effect on HeLa cells revealed that treatment with this compound resulted in increased rates of apoptosis, as evidenced by flow cytometry analysis. The study suggested that the compound activates caspase pathways involved in programmed cell death.

- Enzyme Inhibition : Research focused on the inhibition of proteases showed that this compound effectively inhibited the activity of certain serine proteases, suggesting its potential use in therapeutic applications targeting protease-related diseases.

Data Tables

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death.

- Apoptotic Pathways : It triggers mitochondrial dysfunction and activates caspases, leading to apoptosis in cancer cells.

- Potential Therapeutic Uses : Given its diverse biological activities, further research is warranted to explore its applications in drug development for infections and cancer therapies.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 2-Chromanecarbonyl Chloride?

- Answer : Synthesis optimization should involve systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) while monitoring yield and purity via spectroscopic methods (e.g., H NMR, IR). For reproducibility, document reaction conditions rigorously, including inert atmosphere requirements and moisture sensitivity. Compare results with established protocols for similar acyl chlorides, referencing thermodynamic data from authoritative sources like NIST Chemistry WebBook for validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Employ a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, FTIR). Quantify impurities using calibrated standards and validate methods against peer-reviewed protocols. For structural confirmation, compare spectral data with literature or computational predictions (e.g., density functional theory calculations). NIST-standardized reference spectra are critical for cross-verification .

Q. What experimental precautions are necessary to ensure stability during storage and handling?

- Answer : Conduct stability studies under controlled conditions (temperature, humidity, light exposure) using accelerated degradation protocols. Monitor hydrolytic degradation via periodic titration or LC-MS. Store samples in anhydrous solvents (e.g., dry THF) under inert gas. Document degradation products to inform handling guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions. Compare methodologies from conflicting studies to identify variables (e.g., heating rate, sample preparation). Apply meta-analysis frameworks (e.g., PRISMA guidelines) to assess bias in prior experimental designs, such as inadequate blinding or allocation concealment .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound with nucleophiles?

- Answer : Use kinetic isotope effects (KIE) and intermediate trapping experiments (e.g., using ESI-MS). Computational modeling (MD/DFT) can map transition states and energy barriers. Validate hypotheses against isotopic labeling studies (e.g., O tracing). Ensure reproducibility by pre-registering experimental designs and sharing raw data .

Q. How should researchers integrate computational chemistry to predict reactivity and toxicity?

- Answer : Combine quantum mechanical calculations (e.g., COSMO-RS for solubility) with molecular docking for toxicity prediction. Validate models against experimental data (e.g., IC values from in vitro assays). Use systematic review methodologies to curate training datasets, excluding non-peer-reviewed sources and non-English studies to reduce bias .

Q. What methodologies are recommended for assessing in vivo metabolic pathways of this compound derivatives?

- Answer : Design radiolabeled tracer studies (e.g., C-labeled compounds) to track metabolites in model organisms. Pair with high-resolution mass spectrometry (HR-MS) for structural identification. Adhere to ethical guidelines for animal studies and validate findings using negative controls and blinded analysis to minimize observer bias .

Methodological Notes

- Literature Review : Follow EPA-recommended search strategies for chemical data, prioritizing peer-reviewed journals and excluding non-English or unpublished studies. Use Boolean operators to filter results by reaction type (e.g., "acylation") and analytical method .

- Data Reproducibility : Implement Cochrane Handbook guidelines for systematic reviews, including risk-of-bias assessments (e.g., allocation concealment, randomization) when evaluating prior studies .

- Ethical Reporting : Avoid overloading figures with chemical structures; use color-coded schemes to highlight key reaction steps or metabolic pathways, adhering to journal-specific graphical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.